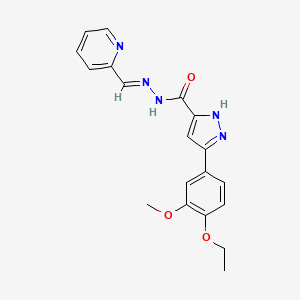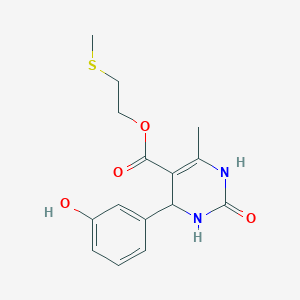![molecular formula C19H18F3NO5S B11649663 Ethyl 5-acetyl-4-methyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11649663.png)
Ethyl 5-acetyl-4-methyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various functional groups. Common reagents used in these reactions include acyl chlorides, amines, and phenoxy compounds. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRICHLOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE
- ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(METHOXY)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles compared to similar compounds .
Propriétés
Formule moléculaire |
C19H18F3NO5S |
|---|---|
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
ethyl 5-acetyl-4-methyl-2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H18F3NO5S/c1-4-27-18(26)15-10(2)16(11(3)24)29-17(15)23-14(25)9-28-13-7-5-6-12(8-13)19(20,21)22/h5-8H,4,9H2,1-3H3,(H,23,25) |
Clé InChI |
IIJKDUXMOPSMQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2Z)-5-phenyl-2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiol-4-yl]ethanone](/img/structure/B11649590.png)
![Dimethyl 3-methyl-5-({2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11649591.png)
![Diethyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11649593.png)

![(5Z)-1-(4-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649606.png)
![2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11649612.png)
![(6Z)-6-(5-bromo-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649630.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11649632.png)
![N-[4-({(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide](/img/structure/B11649636.png)
![4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B11649641.png)
![2,2,2-Trifluoro-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11649645.png)
![(2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide](/img/structure/B11649651.png)
![5-{[3-(dimethylamino)propyl]carbamoyl}-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11649659.png)
